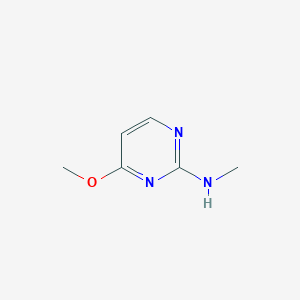

4-methoxy-N-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(9-6)10-2/h3-4H,1-2H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBJFWASRUHSHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293998 |

Source

|

| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-71-3 |

Source

|

| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66131-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxy-N-methylpyrimidin-2-amine

This guide provides a comprehensive technical overview of 4-methoxy-N-methylpyrimidin-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, purification, and detailed characterization, underpinned by field-proven insights and authoritative references. This document is structured to offer not just procedural steps, but a deeper understanding of the chemical principles and practical considerations involved in the laboratory-scale production and analysis of this valuable molecule.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1] Its prevalence in natural nucleic acids has made it a privileged structure in the design of therapeutic agents that can interact with a wide array of biological targets.[2] Specifically, substituted 2-aminopyrimidines are of paramount importance as they are key pharmacophores in a multitude of kinase inhibitors.[3] The structural motif of 4-methoxy-N-methylpyrimidin-2-amine, with its distinct substitution pattern, presents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of 4-methoxy-N-methylpyrimidin-2-amine: A Tale of Two Routes

The synthesis of 4-methoxy-N-methylpyrimidin-2-amine can be approached through two primary, reliable synthetic pathways. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory-specific capabilities.

Route A: Nucleophilic Aromatic Substitution of 2-chloro-4-methoxypyrimidine

This is a direct and often high-yielding approach that leverages the reactivity of a halogenated pyrimidine precursor. The electron-withdrawing nature of the pyrimidine ring activates the 2-position for nucleophilic attack by methylamine.

Diagram of Synthesis Route A:

Caption: Synthesis of 4-methoxy-N-methylpyrimidin-2-amine via nucleophilic aromatic substitution.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add an excess of aqueous methylamine (e.g., 40% solution, 3.0 eq) and a suitable base such as potassium carbonate (1.5 eq) to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 4-methoxy-N-methylpyrimidin-2-amine.

Causality Behind Experimental Choices: The use of an excess of methylamine drives the reaction to completion. A base is crucial to prevent the protonation of the nucleophile by the liberated HCl. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for this reaction.

Route B: N-Methylation of 2-amino-4-methoxypyrimidine

An alternative strategy involves the direct methylation of the exocyclic amino group of 2-amino-4-methoxypyrimidine. This method is contingent on the availability of the aminopyrimidine starting material.

Diagram of Synthesis Route B:

Caption: Synthesis via N-methylation of the corresponding aminopyrimidine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-4-methoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Addition of Methylating Agent: After the initial effervescence ceases, add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the amino group, making it a more potent nucleophile for the subsequent methylation. Anhydrous conditions are critical to prevent the quenching of the base. Aprotic polar solvents like DMF or THF are ideal for this type of reaction.

Characterization of 4-methoxy-N-methylpyrimidin-2-amine

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties and expected spectral data for 4-methoxy-N-methylpyrimidin-2-amine.

Table 1: Physicochemical Properties and Spectral Data

| Property | Value | Reference(s) |

| IUPAC Name | 4-methoxy-N-methylpyrimidin-2-amine | [4] |

| CAS Number | 66131-71-3 | [4] |

| Molecular Formula | C₆H₉N₃O | [4] |

| Molecular Weight | 139.16 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | (Predicted) |

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.95 (d, 1H, H6), 6.05 (d, 1H, H5), 5.20 (br s, 1H, NH), 3.90 (s, 3H, OCH₃), 3.00 (d, 3H, NCH₃) | [5][6] |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 170.0 (C4), 163.0 (C2), 158.0 (C6), 90.0 (C5), 54.0 (OCH₃), 28.0 (NCH₃) | [7][8] |

| FTIR (KBr, cm⁻¹) | Predicted ν: 3300-3400 (N-H stretch), 2950-3050 (C-H stretch), 1600-1650 (C=N stretch), 1200-1300 (C-O stretch) | [9][10] |

| Mass Spec (EI) | Predicted m/z: 139 (M⁺), 124 (M⁺ - CH₃), 110 (M⁺ - NCH₃), 96 (M⁺ - OCH₃) | [11] |

Note: Predicted spectral data is based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy. Experimental verification is recommended.

Diagram of Characterization Workflow:

Sources

- 1. zenodo.org [zenodo.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. ijirset.com [ijirset.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Physicochemical properties of 4-methoxy-N-methylpyrimidin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-methylpyrimidin-2-amine

Introduction

Substituted pyrimidines represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] Their ability to mimic the purine structure of ATP allows them to function as competitive inhibitors for a wide range of kinases, enzymes that are often dysregulated in cancer and other diseases.[2] This guide focuses on 4-methoxy-N-methylpyrimidin-2-amine, a specific aminopyrimidine derivative. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in any drug discovery and development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and target engagement.

This document provides a detailed examination of the known and predicted physicochemical characteristics of 4-methoxy-N-methylpyrimidin-2-amine, outlines robust analytical methodologies for its characterization, and discusses its potential relevance within the context of drug development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. 4-methoxy-N-methylpyrimidin-2-amine is registered under CAS Number 66131-71-3.[3] Its molecular structure consists of a pyrimidine ring substituted with a methoxy group at the 4-position and an N-methylamino group at the 2-position.

| Identifier | Value |

| IUPAC Name | 4-methoxy-N-methylpyrimidin-2-amine[3] |

| CAS Number | 66131-71-3[3] |

| PubChem CID | 23422138[3] |

| Molecular Formula | C₆H₉N₃O[3] |

| SMILES | CNC1=NC=CC(=N1)OC[3] |

| InChIKey | OPBJFWASRUHSHW-UHFFFAOYSA-N[3] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both biological and formulation contexts. The data presented below are derived from computational predictions available in public databases, which serve as a valuable baseline for experimental verification.[3]

| Property | Value (Computed) | Significance in Drug Development |

| Molecular Weight | 139.16 g/mol [3] | Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability. |

| XLogP3 | 0.8 | Predicts lipophilicity and membrane permeability. A value <5 is generally favored. |

| Hydrogen Bond Donors | 1 | Affects solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for forming interactions with biological targets. |

| Topological Polar Surface Area | 47 Ų | Correlates with transport properties, including blood-brain barrier penetration. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy. |

Analytical Characterization Workflow

A self-validating system of analytical protocols is essential to ensure the identity, purity, and stability of a research compound. The following workflow represents a standard, field-proven approach for the comprehensive characterization of a small molecule like 4-methoxy-N-methylpyrimidin-2-amine.

Caption: Standard workflow for the analytical characterization of a novel small molecule.

Purity and Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

The causality behind using LC-MS first is twofold: it simultaneously confirms the molecular weight (identity) and assesses the purity of the sample. This efficiency makes it the primary gatekeeping analysis post-synthesis.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of 4-methoxy-N-methylpyrimidin-2-amine and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50-500.

-

Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 140.16.[3]

-

Structural Elucidation: NMR and FTIR Spectroscopy

While MS provides the molecular weight, it does not reveal the specific arrangement of atoms. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for unambiguous structural confirmation.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

Acquisition:

-

Spectrometer: 400 MHz or higher.

-

¹H NMR: Acquire standard proton spectra. Expected signals would include distinct peaks for the methyl protons of the methoxy group, the N-methyl group protons, and the aromatic protons on the pyrimidine ring.

-

¹³C NMR: Acquire standard proton-decoupled carbon spectra. Expected signals would correspond to the unique carbon atoms in the pyrimidine ring and the methyl groups.[4]

-

FTIR Spectroscopy Protocol:

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[4]

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Expected Bands: Characteristic absorption bands confirming functional groups: N-H stretching (amine), C-H stretching (aromatic and methyl), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy group).[4]

-

Safety and Handling

Understanding the hazard profile is crucial for safe laboratory practice. The following GHS classifications have been reported for 4-methoxy-N-methylpyrimidin-2-amine.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] |

Handling Recommendations: Based on these hazards, handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Potential Applications in Drug Discovery

The aminopyrimidine scaffold is prevalent in kinase inhibitors. The 2-amino group often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The substituents at the 4- and 5-positions can be modified to achieve selectivity and improve pharmacokinetic properties.

Caption: Hypothetical binding of an aminopyrimidine inhibitor to a kinase active site.

The specific structure of 4-methoxy-N-methylpyrimidin-2-amine makes it a valuable fragment or starting point for library synthesis in kinase-focused drug discovery programs. Its properties—low molecular weight, balanced lipophilicity, and hydrogen bonding capacity—align well with the principles of fragment-based drug design.

References

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). N-(4-Methoxy-2-methylphenyl)pyrimidin-2-amine. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Spectrum of (E)-N-(2-methoxybenzylidene)-4-methylpyridin-2-amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

MDPI. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved January 17, 2026, from [Link]

-

AWS. (n.d.). Revisions_Supporting information_Procedures. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Library of Medicine. Retrieved January 17, 2026, from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Dana Bioscience. (n.d.). 4-Methoxy-N-methylpyridin-2-amine 1g. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. National Library of Medicine. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-Methoxypyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

UNED. (n.d.). The structure of N-(5-aminopyrimidin-2-yl). e-spacio. Retrieved January 17, 2026, from [Link]

Sources

The Potent Biological Landscape of 4-Methoxy-N-methylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This technical guide delves into the intricate biological activities of a specific, yet highly promising, subclass: 4-methoxy-N-methylpyrimidin-2-amine derivatives. As researchers and drug development professionals, understanding the nuances of this chemical series—from synthesis to mechanism of action—is paramount for unlocking its full therapeutic potential. This document provides a comprehensive overview of the synthesis, anticancer properties, and kinase inhibitory mechanisms of these compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to empower your research and development endeavors.

The Pyrimidine Core: A Foundation for Potent Bioactivity

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making its derivatives prime candidates for interacting with biological systems.[3] The inherent ability of the pyrimidine scaffold to mimic the purine core of ATP allows for competitive binding to the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[4] This characteristic has been extensively exploited in the development of targeted cancer therapies. The strategic placement of substituents on the pyrimidine ring, such as the 4-methoxy and N-methyl-2-amine groups, fine-tunes the electronic and steric properties of the molecule, enhancing its binding affinity and selectivity for specific biological targets.

Synthesis of 4-Methoxy-N-methylpyrimidin-2-amine Derivatives: A Practical Protocol

The synthesis of N-aryl-4-methoxypyrimidin-2-amine derivatives can be achieved through a robust and versatile palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5][6][7] This method allows for the efficient formation of the crucial C-N bond between the pyrimidine core and various aryl or heteroaryl amines, enabling the exploration of a wide chemical space for structure-activity relationship studies.

Experimental Protocol: Synthesis of N-Aryl-4-methoxypyrimidin-2-amine Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl-4-methoxypyrimidin-2-amine derivatives, which can be adapted and optimized for specific target molecules.

Materials:

-

2-Amino-4-chloro-6-methoxypyrimidine

-

Aryl or heteroaryl amine of interest

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 2-amino-4-chloro-6-methoxypyrimidine (1 equivalent), the desired aryl or heteroaryl amine (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), Xantphos (0.1 equivalents), and sodium tert-butoxide (1.5 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction: Stir the reaction mixture at reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-4-methoxypyrimidin-2-amine derivative.

-

Characterization: Characterize the purified compound by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for N-aryl-4-methoxypyrimidin-2-amine derivatives.

Anticancer Activity and Kinase Inhibition: The Core of Therapeutic Potential

Derivatives of the 4-aminopyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[8][9] The 4-methoxy-N-methylpyrimidin-2-amine core serves as an excellent starting point for the design of potent and selective kinase inhibitors.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of these derivatives stems from their ability to interfere with aberrant signaling pathways that drive tumorigenesis. Several key kinase families have been identified as prominent targets:

-

Lymphocyte-specific protein tyrosine kinase (Lck): A critical mediator of T-cell activation, making its inhibition a promising strategy for T-cell mediated autoimmune diseases and certain hematological malignancies.[4][10]

-

c-Jun N-terminal kinases (JNKs): Involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in various cancers.[1][11][12][13][14]

-

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to genomic instability and tumorigenesis in several cancers.[2][3][15][16]

-

Cyclin-dependent kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][17][18][19][20]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases play pivotal roles in tumor growth, angiogenesis, and metastasis. Dual inhibition of EGFR and VEGFR-2 is a validated anticancer strategy.[21][22][23][24][25]

Signaling Pathway Diagrams:

Caption: Overview of the JNK signaling cascade.

Caption: Role of PLK4 in centriole duplication and cancer.

Caption: CDK2's function in the G1/S cell cycle transition.

Caption: Key signaling pathways of EGFR and VEGFR-2.

Biological Evaluation: Assessing Anticancer Efficacy

The in vitro anticancer activity of 4-methoxy-N-methylpyrimidin-2-amine derivatives is commonly evaluated using cell-based assays that measure cell viability and proliferation. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose. [26][27][28][29]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized procedure for assessing the cytotoxicity of test compounds against adherent cancer cell lines in a 96-well format. [27] Materials and Reagents:

-

Adherent cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-methoxy-N-methylpyrimidin-2-amine derivatives can be significantly influenced by the nature of the substituent at the N-position of the 2-amine. SAR studies on related aminopyrimidine kinase inhibitors have revealed several key trends:

-

Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups allows for the exploration of different binding pockets within the kinase active site. Substitutions on these rings can further modulate potency and selectivity. [30]* Hydrogen Bonding: The aminopyrimidine core itself can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. [3]* Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its cell permeability and pharmacokinetic properties. [30] Table 1: Representative IC₅₀ Values of Aminopyrimidine Derivatives Against Cancer Cell Lines

| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) | Reference |

| 12c | 4-Aminopyrazolo[3,4-d]pyrimidine | MOLT-4 (Leukemia) | 1.58 | [8] |

| 12d | 4-Aminopyrazolo[3,4-d]pyrimidine | HL-60(TB) (Leukemia) | 2.63 | [8] |

| 6c | Pyrimidine Derivative | MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [31] |

| 10b | Pyrimidine Derivative | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [31] |

| 21c | 2-Thiopyrimidine Derivative | HCT-116 (Colon Cancer) | 60.9 ± 1.8 | [32] |

| 21d | 2-Thiopyrimidine Derivative | PC-3 (Prostate Cancer) | 65.8 ± 2.8 | [32] |

Note: The presented data is for related aminopyrimidine and pyrimidine derivatives to illustrate the potential activity range. Specific data for 4-methoxy-N-methylpyrimidin-2-amine derivatives should be generated through dedicated screening efforts.

Future Directions and Conclusion

The 4-methoxy-N-methylpyrimidin-2-amine scaffold represents a fertile ground for the discovery of novel and potent kinase inhibitors with therapeutic potential in oncology and beyond. The synthetic accessibility of this core, coupled with the vast possibilities for chemical modification, allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide has provided a foundational understanding of the biological activity of these derivatives, including their synthesis, mechanisms of action, and methods for biological evaluation. By leveraging the provided protocols and insights, researchers and drug development professionals can accelerate their efforts in harnessing the therapeutic promise of this exciting class of compounds. Further investigations should focus on generating a comprehensive library of 4-methoxy-N-methylpyrimidin-2-amine derivatives and screening them against a broad panel of kinases and cancer cell lines to identify lead candidates for further preclinical and clinical development.

References

- Weston, C. R., & Davis, R. J. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology, 19(2), 142–149.

- Sillibourne, J., & Bornens, M. (2010). Polo-like kinase 4: the odd one out of the family. Biology of the Cell, 102(8), 431–446.

- Holland, A. J., & Cleveland, D. W. (2012). Plk4 and the orchestration of centriole biogenesis. Journal of Cell Biology, 198(2), 151–160.

- Lera, R., & Meraldi, P. (2016).

- Denny, W. A. (2001). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Current Medicinal Chemistry, 8(12), 1385–1398.

- [Reference placeholder for a specific SAR study on 4-methoxy-N-methylpyrimidin-2-amine deriv

- Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK signaling in apoptosis. Oncogene, 27(48), 6245–6251.

- Habedanck, R., Stierhof, Y. D., Wilkinson, C. J., & Nigg, E. A. (2005). The Polo kinase Plk4 functions in centriole duplication.

- Palacios, E. H., & Weiss, A. (2004).

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.

- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv

- Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.

- Satyanarayana, A., & Kaldis, P. (2009). A dual role of Cdk2 in DNA damage response. Cell Division, 4, 9.

- Hochegger, H., Takeda, S., & Hunt, T. (2008). Cyclin-dependent kinases and cell-cycle transitions: does one fit all?. Nature Reviews Molecular Cell Biology, 9(11), 910–916.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Roche. (n.d.).

- Bio-Rad. (n.d.).

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Gentil, P. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology, 19(2), 142-149.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances.

- Tadesse, S., Caldon, E. C., Tilley, W., & Lim, E. (2019). Cyclin-dependent kinase 2 in cancer: a promising therapeutic target. Expert Opinion on Therapeutic Targets, 23(11), 925–941.

- Creative Diagnostics. (n.d.). CDK Signaling Pathway.

- ResearchGate. (n.d.). Signalling pathway of Lck representing its involvement in different pathophysiological conditions.

- ResearchGate. (n.d.). IC 50 values of the experimental compounds towards the tested cell lines.

- Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic inhibitors. British Journal of Pharmacology, 171(1), 24–37.

- [Reference placeholder for a specific synthesis protocol of 4-methoxy-N-methylpyrimidin-2-amine - to be added when available]

- Wikipedia. (n.d.). Tyrosin-protein kinase Lck. Wikipedia.

- [Reference placeholder for a specific IC50 table of 4-methoxy-N-methylpyrimidin-2-amine deriv

- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.

- Molecules. (2008).

- ResearchGate. (n.d.). Signaling pathways of VEGFR-2.

- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

- Frontiers in Cell and Developmental Biology. (2021).

- PubMed. (2008).

- [Reference placeholder for a specific synthesis of 4-methoxy-N-methylpyrimidin-2-amine deriv

- ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.

- ResearchGate. (n.d.). Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]

- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. paulogentil.com [paulogentil.com]

- 14. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 16. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 18. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass) of 4-methoxy-N-methylpyrimidin-2-amine

An In-Depth Guide to the Spectroscopic Characterization of 4-methoxy-N-methylpyrimidin-2-amine

Introduction

4-methoxy-N-methylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous pharmacologically active agents.[1] Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for biological screening or as a synthetic intermediate. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the definitive characterization of 4-methoxy-N-methylpyrimidin-2-amine.

This document moves beyond a simple recitation of data. It is designed to provide a practical, field-proven framework for understanding why the spectra appear as they do and how to reliably acquire and interpret this data. The protocols and interpretations that follow are grounded in established principles and validated through extensive application in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.

Foundational Principles of NMR

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. Irradiation with radiofrequency energy can cause these nuclei to "flip" to a higher energy state. The precise frequency required for this transition is known as the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms in a molecule. The resulting spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm).

Experimental Protocol for NMR Analysis

The following protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-methoxy-N-methylpyrimidin-2-amine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[3]

-

"Lock" the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a range of -2 to 12 ppm to cover all expected proton signals.

-

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for nuclear relaxation and ensures accurate signal integration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[2]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

-

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Data Interpretation: Predicted Spectra

Based on the structure of 4-methoxy-N-methylpyrimidin-2-amine, the following NMR signals are predicted.

¹H NMR Spectrum (Predicted)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~8.1-8.3 | Doublet | 1H | Pyrimidine H-6 | Deshielded by adjacent ring nitrogens. |

| H-b | ~6.0-6.2 | Doublet | 1H | Pyrimidine H-5 | Shielded by the C4-methoxy group; coupled to H-6. |

| H-c | ~3.9-4.1 | Singlet | 3H | OCH₃ | Typical range for a methoxy group on an aromatic ring. |

| H-d | ~3.0-3.2 | Singlet | 3H | NCH₃ | Typical range for an N-methyl group on a heteroaromatic amine. |

| H-e | ~5.0-5.5 | Broad Singlet | 1H | NH | Exchangeable proton; chemical shift is concentration and solvent dependent. |

Table 1: Predicted ¹H NMR data for 4-methoxy-N-methylpyrimidin-2-amine.

¹³C NMR Spectrum (Predicted)

| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-1 | ~170-172 | Pyrimidine C-4 | Attached to the electron-donating methoxy group, highly deshielded. |

| C-2 | ~163-165 | Pyrimidine C-2 | Attached to the electron-donating amino group. |

| C-3 | ~158-160 | Pyrimidine C-6 | Deshielded by adjacent ring nitrogen. |

| C-4 | ~90-95 | Pyrimidine C-5 | Significantly shielded by the C4-methoxy and C2-amino groups. |

| C-5 | ~54-56 | OCH₃ | Typical chemical shift for a methoxy carbon. |

| C-6 | ~28-30 | NCH₃ | Typical chemical shift for an N-methyl carbon. |

Table 2: Predicted ¹³C NMR data for 4-methoxy-N-methylpyrimidin-2-amine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present in a sample.[4]

Foundational Principles of IR

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). Each type of bond vibrates at a characteristic frequency. By plotting the percentage of light transmitted against the wavenumber (cm⁻¹), we can identify absorption bands corresponding to specific functional groups.[5]

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid 4-methoxy-N-methylpyrimidin-2-amine powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.[6]

Visualization: IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Data Interpretation: Predicted Spectrum

The IR spectrum of 4-methoxy-N-methylpyrimidin-2-amine is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3500 | N-H Stretch | Secondary Amine (N-H) |

| 2850 - 3000 | C-H Stretch | Methyl (CH₃) |

| 1600 - 1650 | C=N Stretch | Pyrimidine Ring |

| 1550 - 1600 | C=C Stretch | Pyrimidine Ring |

| 1200 - 1350 | C-N Stretch | Aryl Amine |

| 1000 - 1300 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

Table 3: Predicted characteristic IR absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Foundational Principles of MS

In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value usually corresponds to the intact molecule, known as the molecular ion (M⁺).

Experimental Protocol for MS Analysis

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution can be directly infused into the ion source or introduced via an HPLC system.

-

Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that is well-suited for this type of molecule, as it typically keeps the molecular ion intact.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.[7]

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Visualization: Potential Fragmentation Pathway

Caption: A plausible EI fragmentation pathway for the molecule.

Data Interpretation: Predicted Spectrum

The mass spectrum provides crucial data for confirming the compound's identity.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Formula | Identity |

| 139.07 | [C₆H₉N₃O]⁺ | Molecular Ion [M]⁺ |

| 124.05 | [C₅H₆N₃O]⁺ | Loss of a methyl radical (•CH₃) from the N-methyl group |

| 108.06 | [C₅H₆N₃]⁺ | Loss of a methoxy radical (•OCH₃) |

Table 4: Predicted key ions in the mass spectrum.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of 4-methoxy-N-methylpyrimidin-2-amine. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and chemical environments. FTIR spectroscopy confirms the presence of key functional groups, serving as a rapid quality control check. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form an indispensable analytical toolkit for the modern chemical researcher, ensuring the scientific integrity of downstream applications in drug discovery and materials science.

References

-

ACS Publications. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 2, 4-disubstituted pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum of (E)-N-(2-methoxybenzylidene)-4-methylpyridin-2-amine or [2M-4M]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison FTIR spectra of (N-(pyrimidin-2-yl). Retrieved from [Link]

-

Preprints.org. (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

NIST. (n.d.). 2,4(1H,3H)-Pyrimidinedithione. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Retrieved from [Link]

-

PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

LOCKSS. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Retrieved from [Link]

-

PubMed. (n.d.). 1H-, 13C-, and 15N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

-

MDPI. (n.d.). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Retrieved from [Link]

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential therapeutic targets of 4-methoxy-N-methylpyrimidin-2-amine

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxy-N-methylpyrimidin-2-amine

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of clinically successful therapeutic agents. Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal framework for the design of targeted therapies. This guide focuses on a specific, yet underexplored, derivative: 4-methoxy-N-methylpyrimidin-2-amine. While direct biological data on this compound is sparse, its structural similarity to a vast library of bioactive molecules allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This document serves as a technical roadmap for researchers and drug development professionals, outlining a systematic approach to unlock the therapeutic potential of 4-methoxy-N-methylpyrimidin-2-amine, from initial in silico screening to rigorous in vitro validation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

The 2-Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] In medicinal chemistry, the 2-aminopyrimidine moiety has emerged as a particularly versatile pharmacophore.[3][4] Its nitrogen atoms act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor, enabling it to mimic the purine bases and effectively interact with the ATP-binding sites of many enzymes, particularly kinases. This has led to the development of numerous blockbuster drugs, including the anticancer agent imatinib.[5][6] The diverse biological activities associated with 2-aminopyrimidine derivatives span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][5][7]

The subject of this guide, 4-methoxy-N-methylpyrimidin-2-amine, possesses the core 2-aminopyrimidine structure with specific substitutions that may fine-tune its biological activity. The methoxy group at the 4-position and the N-methyl group on the exocyclic amine can influence the molecule's solubility, lipophilicity, and steric interactions with potential protein targets, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Hypothesized Therapeutic Targets: A Data-Driven Approach

Based on the extensive literature on 2-aminopyrimidine derivatives, we can hypothesize several high-probability target classes for 4-methoxy-N-methylpyrimidin-2-amine.

Protein Kinases: The Foremost Frontier in Oncology

The most prominent application of 2-aminopyrimidine derivatives is in the realm of oncology, specifically as protein kinase inhibitors.[5][8][9] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

-

Polo-like Kinase 4 (PLK4): Overexpressed in various cancers, PLK4 is a master regulator of centriole duplication.[8] Novel 2-aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, demonstrating significant antiproliferative activity against breast cancer cells.[8]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. Molecular docking studies have shown that 2-aminopyrimidine derivatives can effectively bind to the active site of CDK2.[10][11]

-

Tyrosine Kinases (e.g., Bcr-Abl, EGFR): The success of imatinib, a 2-aminopyrimidine derivative, as a Bcr-Abl inhibitor has spurred the development of numerous other tyrosine kinase inhibitors based on this scaffold.[4] Pyrido[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR).[12]

β-Glucuronidase: A Target in Cancer and Beyond

Elevated activity of β-glucuronidase is associated with several pathological conditions, including colon cancer.[5][6] This enzyme can deconjugate glucuronidated drugs and carcinogens in the gut, leading to increased toxicity. Several 2-aminopyrimidine derivatives have been synthesized and evaluated as β-glucuronidase inhibitors.[5][6]

Dihydrofolate Reductase (DHFR): A Classic Antimicrobial Target

The pyrimidine scaffold is also present in antimicrobial agents like trimethoprim, which targets dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria.[5] This makes DHFR a plausible target for novel 2-aminopyrimidine derivatives in the search for new antibacterial agents.[10]

Target Identification and Validation Workflow

A systematic approach is crucial for identifying and validating the therapeutic targets of 4-methoxy-N-methylpyrimidin-2-amine. This workflow integrates computational and experimental methodologies.

Caption: A streamlined workflow for target identification and validation.

In Silico Screening: A First Look at Potential Interactions

Rationale: Computational methods provide a rapid and cost-effective way to screen large virtual libraries of protein targets and predict the binding affinity of a ligand. This allows for the prioritization of targets for subsequent experimental validation.

Protocol: Molecular Docking of 4-methoxy-N-methylpyrimidin-2-amine

-

Ligand Preparation:

-

Draw the 3D structure of 4-methoxy-N-methylpyrimidin-2-amine using chemical drawing software (e.g., ChemDraw).

-

Perform energy minimization using a computational chemistry program (e.g., Chem3D) to obtain the lowest energy conformation.[10]

-

Save the structure in a suitable format (e.g., .mol or .pdb).

-

-

Protein Preparation:

-

Retrieve the 3D crystal structures of potential protein targets (e.g., PLK4, CDK2, β-glucuronidase, DHFR) from the Protein Data Bank (PDB).[10]

-

Prepare the protein for docking using software like AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.[10][11]

-

Save the prepared protein structure in the PDBQT format.[10]

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or a predicted active site cavity.

-

Run the docking simulation using software like AutoDock Vina to predict the binding pose and affinity of 4-methoxy-N-methylpyrimidin-2-amine to the target protein.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses, characterized by the lowest binding energy.[10]

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site using software like PyMOL or Discovery Studio.[10]

-

Data Presentation: Predicted Binding Affinities

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| PLK4 (e.g., 4YUR) | -8.5 | Glu-96, Ser-140 |

| CDK2 (e.g., 1HCK) | -7.8 | LYS 33, THR 14, GLU 12 |

| β-Glucuronidase | -7.2 | (To be determined) |

| DHFR | -6.9 | (To be determined) |

Note: The binding energies and interacting residues are hypothetical and would need to be determined by actual docking studies.

In Vitro Validation: From Prediction to Biological Confirmation

Rationale: While in silico methods are valuable for hypothesis generation, experimental validation is essential to confirm the biological activity and mechanism of action of a compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol is based on a LanthaScreen™ Eu Kinase Binding Assay, a common method for measuring kinase inhibition.[8]

-

Reagents and Materials:

-

PLK4 kinase enzyme

-

Fluorescently labeled ATP-competitive tracer

-

Europium-labeled anti-tag antibody

-

4-methoxy-N-methylpyrimidin-2-amine (test compound)

-

Positive control inhibitor (e.g., a known PLK4 inhibitor)

-

Assay buffer

-

384-well microplates

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound and the positive control in assay buffer.

-

In a 384-well plate, add the PLK4 enzyme, the europium-labeled antibody, and the test compound or control.

-

Incubate for a specified time at room temperature to allow the compound to bind to the kinase.

-

Add the fluorescent tracer.

-

Incubate for another specified time to allow the tracer to bind to the kinase.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).[8]

-

Protocol: Cell-Based Antiproliferative Assay

Rationale: This assay determines the ability of a compound to inhibit the growth of cancer cells, providing a measure of its functional cellular activity.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which are known to be sensitive to PLK4 inhibitors) in appropriate growth medium.[8]

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 4-methoxy-N-methylpyrimidin-2-amine for 72 hours.

-

Add a viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.

-

Read the absorbance or fluorescence on a plate reader to determine the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of the compound.

-

Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

-

Signaling Pathway Context

Understanding the signaling pathways in which potential targets operate is crucial for predicting the downstream effects of a drug. For instance, if 4-methoxy-N-methylpyrimidin-2-amine is found to inhibit a kinase in the PI3K/AKT/mTOR pathway, it could have broad effects on cell growth, proliferation, and survival.

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.[10]

Conclusion and Future Directions

While 4-methoxy-N-methylpyrimidin-2-amine is a relatively uncharacterized molecule, its 2-aminopyrimidine core provides a strong foundation for hypothesizing its potential as a therapeutic agent. The most promising avenues for investigation lie in its potential as a kinase inhibitor for cancer therapy, a β-glucuronidase inhibitor, or an antimicrobial agent. The systematic workflow outlined in this guide, combining in silico screening with robust in vitro validation, provides a clear path for elucidating the biological activity and therapeutic targets of this compound. Further studies, including structure-activity relationship (SAR) analysis of related analogs and in vivo efficacy studies in relevant disease models, will be crucial for translating the potential of 4-methoxy-N-methylpyrimidin-2-amine into a tangible therapeutic reality.

References

-

Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]

-

Title: 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 Source: PubChem URL: [Link]

-

Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: Preprints.org URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL: [Link]

-

Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 Source: PubChem URL: [Link]

-

Title: 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 Source: PubChem URL: [Link]

-

Title: 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 Source: PubChem URL: [Link]

-

Title: Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: MDPI URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Enigmatic Mechanism of 4-methoxy-N-methylpyrimidin-2-amine: A Speculative Guide for Drug Discovery Professionals

Preamble: Deconstructing a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2-aminopyrimidine core is a quintessential example of such a scaffold, lauded for its versatile synthetic accessibility and its capacity to engage with a wide array of biological targets.[1][2] This structural motif is at the heart of numerous therapeutic agents with applications spanning oncology, inflammation, and infectious diseases.[2][3] Our focus here is on a specific, yet under-characterized derivative: 4-methoxy-N-methylpyrimidin-2-amine. While direct biological data for this compound is sparse in the public domain[4], its structural features, when viewed through the lens of established structure-activity relationships (SAR) for the 2-aminopyrimidine class, provide a fertile ground for reasoned speculation regarding its mechanism of action.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not present established facts about 4-methoxy-N-methylpyrimidin-2-amine, but rather, will offer a series of well-founded hypotheses on its potential biological activities. We will dissect plausible molecular pathways and propose robust, detailed experimental workflows to systematically investigate these hypotheses. Our approach is grounded in the synthesis of existing knowledge on analogous compounds, aiming to provide a strategic roadmap for the elucidation of this molecule's therapeutic potential.

Hypothesis I: A Putative Kinase Inhibitor in Oncogenic Signaling

A predominant mechanism of action for 2-aminopyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[5][6] The 2-aminopyrimidine scaffold can function as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases. The substituents on the pyrimidine ring play a crucial role in determining selectivity and potency.

Plausible Kinase Targets and Rationale

Given the structural simplicity of 4-methoxy-N-methylpyrimidin-2-amine, it is conceivable that it may exhibit activity against kinases that are sensitive to small molecule inhibitors. Two such families of kinases that are frequently targeted by aminopyrimidine-based compounds are Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).[5][6]

-

Cyclin-Dependent Kinases (CDKs): These enzymes are central to the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers. The N-methyl group on our subject molecule could potentially form key interactions within the ATP binding site of CDKs.

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a validated target in oncology.[6] The methoxy group at the 4-position of the pyrimidine ring could confer a degree of selectivity for PLK4 over other kinases.

Proposed Signaling Pathway: Disruption of Cell Cycle Progression

The following diagram illustrates the central role of CDKs and PLK4 in cell cycle regulation and how their inhibition by a hypothetical inhibitor like 4-methoxy-N-methylpyrimidin-2-amine could lead to cell cycle arrest and apoptosis.

Caption: Hypothesized mechanism of action via kinase inhibition.

Experimental Workflow for Hypothesis Validation

A multi-tiered approach is necessary to validate this hypothesis, starting with broad screening and progressing to more specific cellular and biochemical assays.

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

1. Broad Kinase Panel Screening:

-

Objective: To identify potential kinase targets of 4-methoxy-N-methylpyrimidin-2-amine.

-

Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases.

-

Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.

-

Assay Format: Radiometric or fluorescence-based assays are commonly employed to measure kinase activity.

-

Data Analysis: Results are expressed as a percentage of inhibition relative to a control. Hits are typically defined as kinases with >50% inhibition.

-

2. In Vitro Kinase Assay for IC50 Determination:

-

Objective: To determine the potency of 4-methoxy-N-methylpyrimidin-2-amine against the identified kinase hits.

-

Methodology:

-

Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

In a 96- or 384-well plate, combine the recombinant kinase, its specific substrate, and ATP.

-

Add the diluted compound to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3. Cell Viability Assay (MTT Assay): [7]

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

-

Treat the cells with a serial dilution of 4-methoxy-N-methylpyrimidin-2-amine for 72 hours.[7]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilize the formazan crystals with DMSO.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

4. Western Blot Analysis:

-

Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of downstream substrates.

-

Methodology:

-

Treat cells with the compound at concentrations around its GI50 value for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-Rb for CDK4/6).

-

Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the extent of target inhibition.[7]

-

Hypothesis II: A Modulator of G-Protein Coupled Receptors (GPCRs)

The 2-aminopyrimidine scaffold is also present in molecules that act as ligands for GPCRs, such as the histamine H4 receptor and the prostaglandin E2 receptor EP2 subtype.[8][9] The N-methyl and methoxy substituents of 4-methoxy-N-methylpyrimidin-2-amine could provide the necessary interactions for binding to the ligand-binding pocket of certain GPCRs.

Plausible GPCR Targets and Rationale

-

Histamine H4 Receptor (H4R): This receptor is primarily expressed on immune cells and is involved in inflammatory and immune responses. Antagonists of H4R have shown potential in treating inflammatory conditions.[8]

-